

# The Journey of Telratalimod (MEDI9197): A TLR7/8 Agonist For Cancer Immunotherapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Telratalimod*

Cat. No.: *B608962*

[Get Quote](#)

## An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

**Telratalimod** (MEDI9197), a novel synthetic imidazoquinoline derivative, is a potent agonist of Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).<sup>[1][2]</sup> Developed through a collaboration between 3M Health Care and MedImmune (now part of AstraZeneca), **Telratalimod** was engineered for direct intratumoral administration.<sup>[3][4]</sup> Its unique lipophilic nature facilitates retention within the tumor microenvironment, thereby minimizing systemic exposure and associated toxicities that have historically hindered the clinical development of systemic TLR agonists.<sup>[5]</sup> This guide provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of **Telratalimod**, with a focus on its mechanism of action, experimental validation, and future potential in cancer immunotherapy.

## Introduction: The Rationale for a Localized TLR7/8 Agonist

The innate immune system serves as the first line of defense against pathogens and cellular stress, including malignancy. Toll-like receptors are a class of pattern recognition receptors that play a crucial role in initiating innate immune responses. TLR7 and TLR8, located within the endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells, recognize single-stranded RNA viruses. Their activation triggers a signaling cascade that

culminates in the production of pro-inflammatory cytokines and chemokines, maturation of antigen-presenting cells (APCs), and the priming of a robust adaptive anti-tumor immune response.

While the therapeutic potential of TLR agonists in oncology has long been recognized, systemic administration has been fraught with challenges, primarily dose-limiting toxicities stemming from systemic cytokine release. **Telratolimod** was designed to overcome this limitation. By incorporating a lipid tail into the imidazoquinoline scaffold, the molecule exhibits reduced aqueous solubility, leading to the formation of a depot at the injection site and sustained local immune activation with minimal systemic dissemination.

## Discovery and Molecular Profile

**Telratolimod**, also known as 3M-052, is a small molecule with the chemical formula C<sub>36</sub>H<sub>59</sub>N<sub>5</sub>O<sub>2</sub> and a molecular weight of 593.9 g/mol. Its IUPAC name is N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide. The molecule's design is a testament to rational drug development, combining the potent TLR7/8 agonistic core of the imidazoquinoline family with a lipophilic tail to achieve localized delivery and sustained activity.

## Mechanism of Action: Bridging Innate and Adaptive Immunity

Upon intratumoral injection, **Telratolimod** is taken up by TLR7/8-expressing immune cells within the tumor microenvironment. The activation of these receptors initiates a downstream signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of transcription factors such as NF- $\kappa$ B and IRF7, resulting in the production of a broad spectrum of pro-inflammatory cytokines and chemokines, including Type I interferons (IFN- $\alpha$ ), interleukin-12 (IL-12), and tumor necrosis factor-alpha (TNF- $\alpha$ ).

This localized inflammatory milieu orchestrates a profound remodeling of the tumor microenvironment:

- Activation and Maturation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular, undergo maturation, upregulating co-stimulatory molecules and enhancing their ability to process and present tumor-associated antigens to T cells.

- Recruitment of Immune Effector Cells: The chemokine gradient established by **Telratolimod** promotes the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor.
- Polarization of the Immune Response: **Telratolimod** drives a Th1-polarized immune response, which is critical for effective anti-tumor immunity.
- Conversion of "Cold" Tumors to "Hot" Tumors: By inducing inflammation and immune cell infiltration, **Telratolimod** can transform immunologically quiescent or "cold" tumors into "hot" tumors that are more susceptible to other immunotherapies, such as checkpoint inhibitors.

[Click to download full resolution via product page](#)

## Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of **Telratolimod**. In syngeneic mouse tumor models, intratumoral administration of **Telratolimod** led to significant tumor growth inhibition and, in some cases, complete tumor regression. This anti-tumor activity was shown to be dependent on CD8+ T cells.

### Pharmacodynamic Effects in Preclinical Models

| Parameter                 | Observation                                                                                        | Model System                      | Reference |
|---------------------------|----------------------------------------------------------------------------------------------------|-----------------------------------|-----------|
| Immune Cell Infiltration  | Increased frequency of tumor-infiltrating lymphocytes (TILs), including CD8+ T cells and NK cells. | B16-OVA mouse melanoma model      |           |
| Immune Cell Activation    | Upregulation of activation markers such as CD69 on T cells and NK cells.                           | B16-OVA mouse melanoma model      |           |
| Cytokine Production       | Increased local production of IFN- $\gamma$ and TNF- $\alpha$ .                                    | B16-OVA mouse melanoma model      |           |
| Gene Expression           | Upregulation of genes associated with innate and adaptive immunity.                                | Injected tumors in mice           |           |
| Macrophage Repolarization | Skewing of macrophages from a Th2 towards a Th1 phenotype.                                         | In vitro human immune cell assays |           |

### Combination Therapy in Preclinical Models

The ability of **Telratolimod** to convert "cold" tumors to "hot" tumors provides a strong rationale for its use in combination with other immunotherapies. Preclinical studies have demonstrated

synergistic anti-tumor activity when **Telratolimod** is combined with:

- Anti-PD-L1/PD-1 Antibodies: Combination therapy resulted in enhanced tumor growth inhibition compared to either agent alone. In vitro studies using human dendritic cells and allogeneic T cells showed that the combination of **Telratolimod** and durvalumab (an anti-PD-L1 antibody) augmented cytokine production.
- Co-stimulatory Agonists: Enhanced anti-tumor activity was observed when combined with GITRL FP or an OX40 mAb in the B16-OVA model.

## Clinical Development

The promising preclinical data led to the initiation of a first-in-human, Phase 1 clinical trial (NCT02556463) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of intratumorally administered **Telratolimod** in patients with advanced solid tumors.

## Phase 1 Trial Design (NCT02556463)

The study employed a standard 3+3 dose-escalation design and was conducted in three parts:

- Part 1: **Telratolimod** monotherapy or in combination with palliative radiation therapy.
- Part 2: Not explicitly detailed in the provided search results.
- Part 3: **Telratolimod** in combination with the anti-PD-L1 antibody durvalumab.

Eligible patients had at least one accessible lesion for intratumoral injection.

[Click to download full resolution via product page](#)

## Clinical Trial Results

| Parameter                          | Finding                                                                                                                              | Reference |
|------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)       | 0.037 mg for monotherapy.<br>0.012 mg in combination with durvalumab.                                                                |           |
| Dose-Limiting Toxicities (DLTs)    | Monotherapy: Cytokine release syndrome (Grade 3 and 4). Combination: Hemorrhagic shock (Grade 5) following liver metastasis rupture. |           |
| Most Frequent Adverse Events (AEs) | Fever (56%), fatigue (31%), nausea (21%).                                                                                            |           |
| Clinical Activity                  | No objective responses were observed. Stable disease for $\geq 8$ weeks in 10 patients in Part 1 and 3 patients in Part 3.           |           |
| Pharmacodynamics                   | Increased tumoral CD8+ and PD-L1+ cells. Induction of type 1 and 2 interferons and a Th1 response.                                   |           |

While no objective clinical responses were observed, the study demonstrated that intratumoral **Telratalimod** was feasible for cutaneous and subcutaneous lesions and induced both systemic and intratumoral immune activation. The adverse events, particularly in deep-seated lesions, highlighted the challenges of this approach.

## Experimental Protocols

### In Vitro Human Immune Cell Assays

- Objective: To measure the response of human immune cells to TLR7 and TLR8 agonism.
- Method:
  - Isolate primary human immune cells (e.g., peripheral blood mononuclear cells - PBMCs).

- Culture PBMCs at a density of  $2 \times 10^6$  cells/mL in 96-well plates.
- Treat cells with varying concentrations of **Telratolimod** (dissolved in DMSO, final concentration 0.1%).
- Incubate for 16 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Centrifuge the plates and collect the supernatant.
- Analyze cytokine levels (e.g., IFN- $\alpha$ , IL-12, TNF- $\alpha$ ) in the supernatant by ELISA.

## In Vivo Syngeneic Mouse Tumor Models

- Objective: To assess the anti-tumor activity and pharmacodynamic effects of intratumoral **Telratolimod**.
- Method:
  - Implant tumor cells (e.g., B16-OVA melanoma cells) subcutaneously into the flank of syngeneic mice (e.g., C57BL/6).
  - Allow tumors to establish to a predetermined size.
  - Administer **Telratolimod** or vehicle control via intratumoral injection.
  - Monitor tumor growth by measuring tumor volume at regular intervals.
  - At specified time points, euthanize mice and harvest tumors and tumor-draining lymph nodes for analysis.
  - Analyze immune cell populations and activation status in tumors by flow cytometry.
  - Assess gene expression changes in tumors by quantitative real-time PCR.

## Assessment of Local Retention

- Objective: To demonstrate the retention of **Telratolimod** at the injection site.
- Methods:

- Quantitative Whole-Body Autoradiography: Involves administering radiolabeled **Telratolimod** and imaging its distribution throughout the body over time.
- HPLC-UV and MALDI Mass Spectrometry Imaging: Used to quantify the concentration of **Telratolimod** in tissue samples from the injection site and other organs.

## Future Directions and Conclusion

**Telratolimod** represents a significant advancement in the field of cancer immunotherapy, demonstrating the feasibility of localized TLR7/8 agonism to reshape the tumor microenvironment and prime an anti-tumor immune response. While the initial clinical trial did not show objective responses, the clear evidence of immune activation provides a strong rationale for its continued investigation in combination with other therapeutic modalities.

Future research will likely focus on:

- Optimizing Combination Strategies: Identifying the most synergistic combinations of **Telratolimod** with other immunotherapies, targeted therapies, and conventional treatments like radiation.
- Patient Selection: Identifying biomarkers that can predict which patients are most likely to benefit from **Telratolimod** therapy.
- Novel Delivery Systems: Exploring alternative delivery platforms, such as injectable hydrogels or nanoparticle-based formulations, to further enhance local retention and sustained release, potentially mitigating adverse effects.

In conclusion, **Telratolimod** is a promising immuno-oncology agent that effectively bridges the innate and adaptive immune systems. Its development highlights the importance of rational drug design to overcome the challenges of systemic immunotherapy and provides a valuable tool for converting "cold" tumors into immunologically active "hot" tumors. Further clinical investigation is warranted to fully realize its therapeutic potential in the fight against cancer.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]
- 3. Telratolimod - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Journey of Telratolimod (MEDI9197): A TLR7/8 Agonist For Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608962#discovery-and-development-of-telratolimod-medi9197]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)